molecular formula C7H11NO6S B8822801 N,S-Bis(carboxymethyl)cysteine hydrochloride CAS No. 907565-13-3

N,S-Bis(carboxymethyl)cysteine hydrochloride

Cat. No.: B8822801
CAS No.: 907565-13-3
M. Wt: 237.23 g/mol
InChI Key: RELSCHWLFFGWGD-BYPYZUCNSA-N
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Description

N,S-Bis(carboxymethyl)cysteine hydrochloride is a derivative of cysteine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of carboxymethyl groups attached to both the nitrogen and sulfur atoms of the cysteine molecule. It is commonly used in biochemical research and has applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,S-Bis(carboxymethyl)cysteine hydrochloride typically involves the carboxymethylation of cysteine. This process can be achieved using reagents such as iodoacetic acid or iodoacetamide. The reaction conditions often include a denaturing buffer, such as guanidinium hydrochloride or urea, and a reducing agent like dithiothreitol (DTT) or β-mercaptoethanol . The reaction is carried out under an oxygen-free nitrogen atmosphere to prevent oxidation of the thiol group .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N,S-Bis(carboxymethyl)cysteine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodoacetic acid, iodoacetamide, DTT, and β-mercaptoethanol. The reactions are typically carried out in aqueous solutions under controlled pH and temperature conditions .

Major Products Formed

The major products formed from these reactions include S-carboxymethylcysteine, disulfides, and sulfoxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N,S-Bis(carboxymethyl)cysteine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,S-Bis(carboxymethyl)cysteine hydrochloride involves its ability to modify cysteine residues in proteins. By introducing carboxymethyl groups, it alters the charge and reactivity of the thiol groups, which can affect protein folding, stability, and function. This modification can be used to study protein interactions and to develop therapeutic agents that target specific proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,S-Bis(carboxymethyl)cysteine hydrochloride is unique due to the presence of carboxymethyl groups on both the nitrogen and sulfur atoms, which provides distinct chemical properties and reactivity compared to other cysteine derivatives. This dual modification allows for more versatile applications in research and industry .

Properties

CAS No.

907565-13-3

Molecular Formula

C7H11NO6S

Molecular Weight

237.23 g/mol

IUPAC Name

(2R)-2-(carboxymethylamino)-3-(carboxymethylsulfanyl)propanoic acid

InChI

InChI=1S/C7H11NO6S/c9-5(10)1-8-4(7(13)14)2-15-3-6(11)12/h4,8H,1-3H2,(H,9,10)(H,11,12)(H,13,14)/t4-/m0/s1

InChI Key

RELSCHWLFFGWGD-BYPYZUCNSA-N

Isomeric SMILES

C([C@@H](C(=O)O)NCC(=O)O)SCC(=O)O

Canonical SMILES

C(C(C(=O)O)NCC(=O)O)SCC(=O)O

Origin of Product

United States

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